2′,3′-Di-O-Acetyl-5′-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine is a synthetic pyrimidine nucleoside analogue. Nucleosides are the building blocks of DNA and RNA, and nucleoside analogues like this one are often studied for their potential antiviral and anticancer properties due to their ability to interfere with nucleic acid synthesis. This particular compound is a protected derivative of capecitabine, an orally administered chemotherapy drug used to treat certain types of breast and colorectal cancers. [ [], [] ]
5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate is a synthetic nucleoside analog that plays a significant role in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Structurally related to cytidine, this compound is characterized by the presence of a fluorine atom at the 5' position and acetyl groups at the 2' and 3' positions, enhancing its biological activity. The compound's molecular formula is with a molecular weight of 443.42 g/mol .
The synthesis of 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate typically involves several key steps:
The chemical structure of 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate can be depicted as follows:
The compound features a pyrimidine ring structure typical of nucleosides, with modifications that enhance its biological activity.
5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate can undergo several chemical reactions:
The mechanism of action for 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate involves its incorporation into nucleic acids. Once inside cells, it is metabolized to its active form, which can be integrated into RNA or DNA. This incorporation disrupts normal nucleic acid synthesis, effectively inhibiting viral replication or cancer cell proliferation .
5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate has several significant scientific applications:
This compound exemplifies how modifications to nucleoside structures can lead to enhanced biological activities, making it a valuable asset in pharmaceutical research and development.
The development of 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate emerged from ongoing efforts to improve the therapeutic profile of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent first synthesized in the 1950s. Researchers sought to mitigate 5-FU's significant limitations, including poor oral bioavailability and severe gastrointestinal toxicity, through prodrug strategies. The compound was specifically designed as a key synthetic intermediate in the multi-step production pathway of capecitabine, an orally administered prodrug approved by the FDA in 1998 [6].
Early synthetic routes to this intermediate were reported in pharmaceutical chemistry literature throughout the 1990s, with significant refinements occurring between 2000-2015 to enhance yield, purity, and scalability for industrial production [5]. The strategic incorporation of the pentyloxycarbonyl protecting group and acetyl masking groups at the 2' and 3' positions represented a deliberate approach to create a molecule with optimal stability characteristics for systemic absorption while allowing controlled enzymatic activation within tumor tissues. This molecular design history reflects the evolution of prodrug engineering principles in oncology-focused medicinal chemistry [6] [10].
5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate belongs to the chemically modified nucleoside class, characterized by deliberate alterations to the natural cytidine structure to achieve specific pharmaceutical objectives. The systematic IUPAC name, (2R,3R,4R,5R)-2-(5-fluoro-2-oxo-4-(((pentyloxy)carbonyl)amino)pyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate, precisely defines its stereochemistry and functional group arrangement [4] . The molecular formula C₁₉H₂₆FN₃O₈ (molecular weight: 443.42 g/mol) encompasses several critical structural features:
Table 1: Systematic and Common Nomenclature of the Compound
Nomenclature Type | Designation | |
---|---|---|
Systematic IUPAC Name | (2R,3R,4R,5R)-2-(5-fluoro-2-oxo-4-(((pentyloxy)carbonyl)amino)pyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate | |
Common Synonyms | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N⁴-(pentyloxycarbonyl)cytidine; Capecitabine intermediate; Capecitabine impurity J | |
CAS Registry Number | 162204-20-8 | |
SMILES Notation | CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@@H]1OC@HC@@H[C@H]1OC(C)=O | |
InChIKey | WMJHGZFQHPCWQZ-GWBBYGMBSA-N | [3] [7] |
The defined stereochemistry at C2', C3', C4', and C5' is pharmacologically essential, as the β-D-ribofuranosyl configuration ensures proper orientation for enzymatic recognition during the prodrug activation cascade. The pentyloxycarbonyl group (C₆H₁₁OCO-) provides lipophilicity that enhances membrane permeability, while the acetate groups serve as temporary protecting groups that are readily cleaved by esterases in vivo [4] [6].
Table 2: Physical and Chemical Properties
Property | Specification | |
---|---|---|
Molecular Formula | C₁₉H₂₆FN₃O₈ | |
Molecular Weight | 443.42 g/mol | |
Appearance | White to off-white crystalline solid | |
Melting Point | 100-102°C (literature); 109-113°C (commercial) | |
Specific Rotation | [α]²⁰D = +82° to +86° (c=1, chloroform) | |
Solubility | Soluble in chloroform, DCM, ethyl acetate, DMSO, acetone; sparingly soluble in water | |
Storage Conditions | Refrigerated (2-8°C) under inert gas; air and moisture sensitive | |
Purity Specifications | >97-98% (HPLC) | [4] [6] [7] |
This compound serves as a critical synthetic intermediate in the industrial production of capecitabine (Xeloda®), an orally administered prodrug approved for metastatic breast and colorectal cancers. Its strategic molecular design enables a triple prodrug activation mechanism: The 5'-deoxy modification facilitates preferential conversion to 5-fluorouracil in tumor tissues by thymidine phosphorylase, while the pentyloxycarbonyl and acetyl groups enhance lipophilicity for improved gastrointestinal absorption [6] [10].
The synthetic utility of this intermediate lies in its role as the penultimate precursor to capecitabine. The 2',3'-diacetate protection scheme provides essential stability during chemical synthesis while allowing controlled deprotection under physiological conditions. Pharmaceutical manufacturers employ this intermediate to achieve high-purity (>98%) capecitabine through selective hydrolysis of the acetate groups under mild conditions that preserve the pentyloxycarbonyl moiety and fluoropyrimidine structure [6] [8].
Beyond its primary application in capecitabine synthesis, the compound has emerged as a versatile scaffold for developing novel fluoropyrimidine derivatives. Medicinal chemists utilize its protected structure to explore structure-activity relationships through modifications at the N4 position or sugar moiety. Recent research has focused on optimizing the pentyl chain length (C₅H₁₁) to balance lipophilicity and activation kinetics, while the acetyl groups provide a convenient handle for introducing alternative promoiety groups [8] [10].
Table 3: Key Synthetic Routes and Yields
Synthetic Method | Reaction Conditions | Yield | Key Advantages | |
---|---|---|---|---|
n-Pentyl Chloroformate Acylation | K₃PO₄, 0-10°C → 25°C, IPA:DCM solvent | 94.2% | High yield, minimal epimerization | |
Pyridine-Mediated Acylation | Pyridine/DCM, 0°C, 1 hour | 93% | Simple workup, commercial reagents | |
DMAP-Catalyzed Acylation | K₂CO₃, DMAP, DCM, 5°C | 90.6% | Mild conditions, fast reaction | |
Reflux Acylation | Pyridine/DCM, reflux conditions | 85% | Scalable for industrial production | [5] |
The synthesis typically involves selective N⁴-acylation of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine with n-pentyl chloroformate under basic conditions. Process chemistry optimizations have focused on solvent systems (isopropanol:dichloromethane mixtures), base selection (K₃PO₄, K₂CO₃), and temperature control (0-25°C) to minimize impurity formation while maximizing yield [5]. The crystalline nature of the product facilitates purification through recrystallization from methylene chloride/petroleum ether mixtures, providing material meeting pharmaceutical-grade specifications (>98% purity by HPLC) suitable for capecitabine synthesis [5] [8].
Table 4: Pharmaceutical Applications and Significance
Application Context | Functional Significance | References |
---|---|---|
Capecitabine Synthesis | Penultimate intermediate enabling final hydrolysis step to API | [6] [8] |
Prodrug Design Model | Exemplifies multi-masking strategy for oral fluoropyrimidines | [6] [10] |
Metabolic Activation Studies | Model compound for analyzing enzymatic hydrolysis kinetics | [10] |
Process Chemistry | Benchmark for nucleoside protection/deprotection strategies | [5] [8] |
The compound's significance extends beyond synthetic utility to fundamental drug delivery principles. Its molecular architecture successfully addresses the bioavailability-bioactivation paradox in anticancer nucleoside analogs—achieving sufficient intestinal absorption through lipophilicity while maintaining targeted activation in tumor tissues. This design paradigm has influenced subsequent generations of nucleoside prodrugs, establishing this intermediate as both a practical synthetic tool and a conceptual model in prodrug chemistry [6] [10]. Current research explores structural analogs with modified acyl chains (varying length and branching) and alternative protecting groups to further optimize pharmacokinetic profiles for next-generation fluoropyrimidine therapies [8] [10].
Concluding Remarks
5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate exemplifies the sophisticated molecular design strategies that enable modern targeted cancer therapies. As the critical penultimate intermediate in capecitabine manufacturing, this compound bridges innovative medicinal chemistry concepts with practical pharmaceutical production requirements. Its carefully engineered structure—incorporating specific protecting groups, fluorine substitution, and stereochemical precision—demonstrates how strategic molecular modifications address complex drug delivery challenges. Future research directions will likely explore structural analogs of this versatile scaffold to develop improved prodrugs with enhanced tumor selectivity and reduced systemic toxicity profiles, further advancing fluoropyrimidine-based cancer therapeutics.
Table 5: Compound Summary and Identifiers
Category | Identifiers | |
---|---|---|
Chemical Names | 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate; 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N⁴-(pentyloxycarbonyl)cytidine | |
Registry Identifiers | CAS: 162204-20-8; PubChem CID: 46243729; UNII: GN7Y8CG66K | |
Related Compounds | Capecitabine (CAS: 154361-50-9); 5'-Deoxy-5-fluorocytidine (CAS: 10356-76-0) | |
Commercial Suppliers | ChemShuttle (Cat: 101016); Synthonix (Cat: SY3H98CA7F95); TCI Chemicals (Cat: D5787); ChemFaces (Cat: CFN90095) | [3] [4] [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1